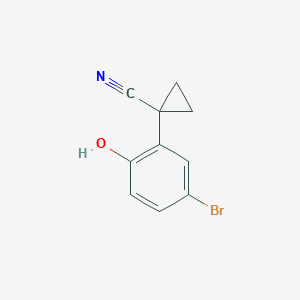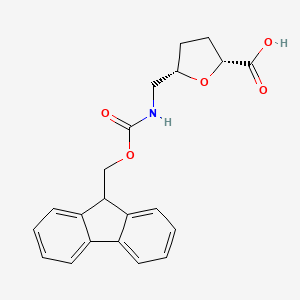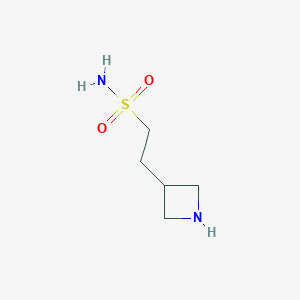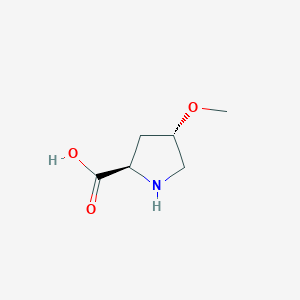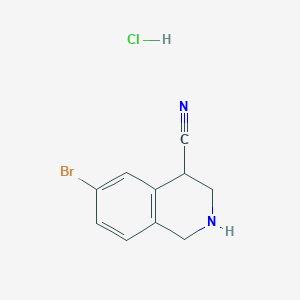
6-Bromo-1,2,3,4-tetrahydroisoquinoline-4-carbonitrilehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-1,2,3,4-tetrahydroisoquinoline-4-carbonitrilehydrochloride is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a bromine atom at the 6th position, a tetrahydroisoquinoline core, and a carbonitrile group at the 4th position, with an additional hydrochloride group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline-4-carbonitrilehydrochloride typically involves multiple steps:
Reduction: The reduction of the isoquinoline ring to form the tetrahydroisoquinoline core.
Nitrile Formation:
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Controlled Bromination: Using bromine or bromine-containing reagents under controlled conditions.
Catalytic Reduction: Employing catalysts such as palladium or platinum to facilitate the reduction process.
Nitrile Introduction: Using cyanide sources under specific conditions to introduce the nitrile group.
Salt Formation: Reacting the final product with hydrochloric acid to form the hydrochloride salt.
化学反応の分析
Types of Reactions
6-Bromo-1,2,3,4-tetrahydroisoquinoline-4-carbonitrilehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can further modify the tetrahydroisoquinoline core.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield quinoline derivatives.
Reduction: Can produce fully reduced isoquinoline derivatives.
Substitution: Results in various substituted isoquinoline derivatives.
科学的研究の応用
6-Bromo-1,2,3,4-tetrahydroisoquinoline-4-carbonitrilehydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 6-Bromo-1,2,3,4-tetrahydroisoquinoline-4-carbonitrilehydrochloride involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity to exert its effects.
Affect Cellular Processes: Influence cellular processes such as apoptosis, proliferation, and differentiation.
類似化合物との比較
Similar Compounds
6-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the carbonitrile and hydrochloride groups.
1,2,3,4-Tetrahydroisoquinoline: Lacks the bromine and carbonitrile groups.
6-Bromoisoquinoline: Lacks the tetrahydro and carbonitrile groups.
Uniqueness
6-Bromo-1,2,3,4-tetrahydroisoquinoline-4-carbonitrilehydrochloride is unique due to the combination of its bromine, tetrahydroisoquinoline, carbonitrile, and hydrochloride groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
特性
分子式 |
C10H10BrClN2 |
|---|---|
分子量 |
273.55 g/mol |
IUPAC名 |
6-bromo-1,2,3,4-tetrahydroisoquinoline-4-carbonitrile;hydrochloride |
InChI |
InChI=1S/C10H9BrN2.ClH/c11-9-2-1-7-5-13-6-8(4-12)10(7)3-9;/h1-3,8,13H,5-6H2;1H |
InChIキー |
IGQCVRIEMQYUFQ-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=C(CN1)C=CC(=C2)Br)C#N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


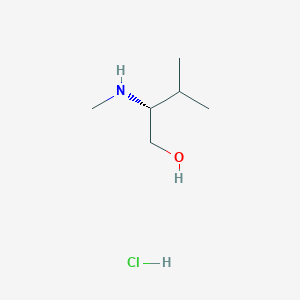
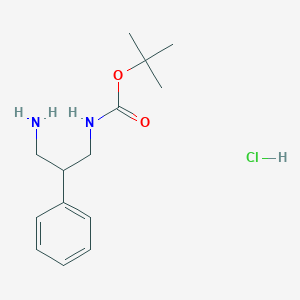
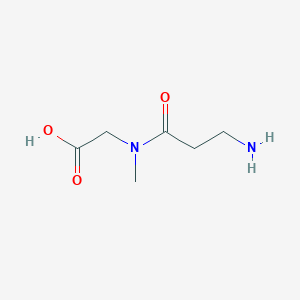
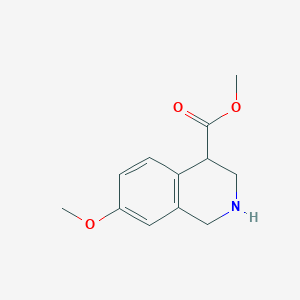

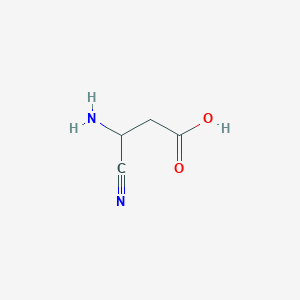
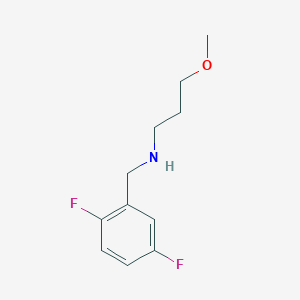
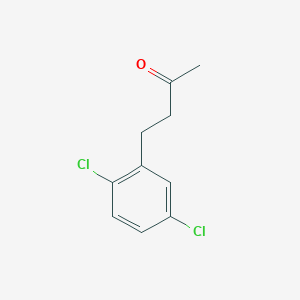
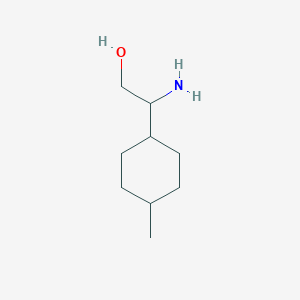
![2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B13517715.png)
